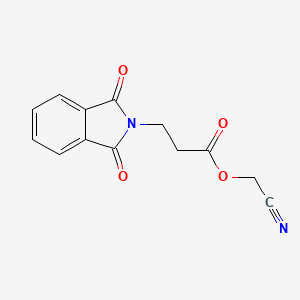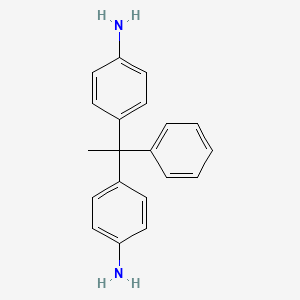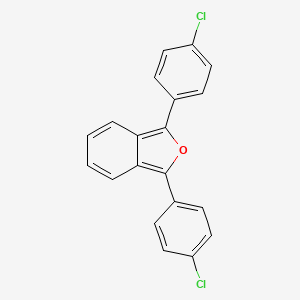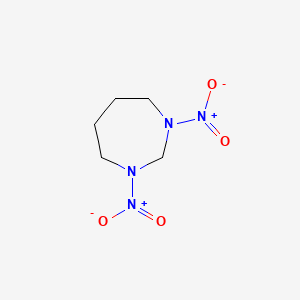
2,5,5-Trimethyl-2-nonyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethyl-2-nonyl-1,3-dioxane is an organic compound with the molecular formula C16H32O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of nonyl alcohol with acetone in the presence of an acid catalyst to form the dioxane ring. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Trimethyl-2-nonyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,5,5-Trimethyl-2-nonyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another member of the dioxane family with similar structural features but different functional groups.
2,2,5-Trimethyl-1,3-dioxane-5-methanol: A related compound with a hydroxyl group, offering different reactivity and applications.
Uniqueness
2,5,5-Trimethyl-2-nonyl-1,3-dioxane is unique due to its specific nonyl substituent, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications where other dioxane derivatives may not be suitable.
Propriétés
Numéro CAS |
6340-97-2 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2,5,5-trimethyl-2-nonyl-1,3-dioxane |
InChI |
InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-16(4)17-13-15(2,3)14-18-16/h5-14H2,1-4H3 |
Clé InChI |
CDEGFWZGUKTXTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(CO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


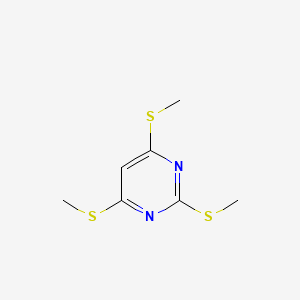
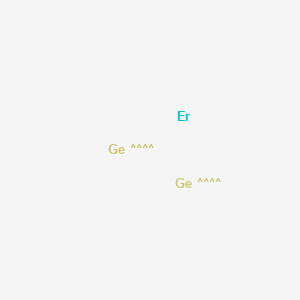
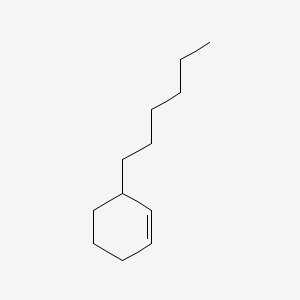
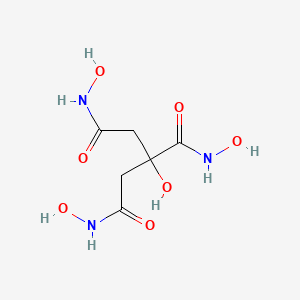
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


